Ethyl 2,4-dimethoxybenzoate
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Overview
Description
Ethyl 2,4-dimethoxybenzoate is an organic compound with the molecular formula C11H14O4. It is an ester derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by two methoxy groups at the 2 and 4 positions, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethoxybenzoate can be synthesized through the esterification of 2,4-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and separation can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethoxybenzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,4-dimethoxybenzoic acid and ethanol.
Reduction: 2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Agriculture: It has been studied for its potential use as an antifeedant to protect crops from pests.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethoxybenzoate depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes.
Comparison with Similar Compounds
Ethyl 2,4-dimethoxybenzoate can be compared with other benzoate esters, such as:
- Mthis compound
- Isopropyl 2,4-dimethoxybenzoate
- Methyl 2-hydroxy-3-methoxybenzoate
- Methyl (3,5-dimethoxyphenyl)acetate
- Methyl (2,5-dimethoxyphenyl)acetate
These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in synthesis and industry .
Properties
IUPAC Name |
ethyl 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNTFQLHYWLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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